![molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4](/img/structure/B2568278.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound contains several functional groups, including two ethoxy groups, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the ethoxy and acetamide groups would significantly influence the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the pyrimidine ring and the ethoxy and acetamide groups in this compound would likely confer specific properties .Scientific Research Applications
Synthesis and Antitumor Activities
The compound of interest is structurally related to various pyrimidinone and pyrazole derivatives that have been studied for their potential biological activities. Xiong Jing (2011) synthesized specific derivatives of pyrimidinone and found that these compounds exhibited selective anti-tumor activities. The antitumor activities of these compounds were influenced by their R-configuration, suggesting a potential for designing specific drug molecules based on structural modifications (Xiong Jing, 2011).
Synthesis and Antimicrobial Activity
A. Hossan et al. (2012) developed a series of pyrimidinones and oxazinones as antimicrobial agents. The compounds were synthesized using citrazinic acid and exhibited significant antibacterial and antifungal activities. The study suggests that similar structural compounds, including those structurally related to the queried compound, might also possess antimicrobial properties, which could be explored for potential medical applications (A. Hossan et al., 2012).
Anti-Inflammatory and Analgesic Activities
A. Abu‐Hashem et al. (2020) synthesized compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. The synthesized compounds inhibited cyclooxygenase selectively and showed promising analgesic and anti-inflammatory effects, indicating the potential of structurally similar compounds, like the one , in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Herbicidal Activity
Daoxin Wu et al. (2011) synthesized a novel series of phenoxyacetamide derivatives, which exhibited notable herbicidal activities against dicotyledonous weeds. The study underscores the potential of such compounds in agricultural applications, and similar structural analogs could be explored for enhanced herbicidal effects (Daoxin Wu et al., 2011).
Future Directions
properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFGOGTAFSXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide |
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